molecular formula C21H28N2O B1618302 Bifepramide CAS No. 70976-76-0

Bifepramide

Cat. No. B1618302
CAS RN: 70976-76-0
M. Wt: 324.5 g/mol
InChI Key: GXLWOFJVIBEMCS-UHFFFAOYSA-N
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Description

Bifepramide is a compound that belongs to the class of dopamine D2 receptor antagonists. It has been widely used in scientific research to study the role of dopamine in various physiological and pathological processes.

Scientific Research Applications

1. Efficacy in Schizophrenia Treatment

Bifeprunox has been studied for its efficacy in treating schizophrenia. A randomized, double-blind, placebo-controlled study found that bifeprunox at a dosage of 20 mg significantly reduced symptoms in patients with an acute exacerbation of schizophrenia. This suggests its potential as an effective treatment option for schizophrenia (Casey et al., 2008). Additionally, a Cochrane review indicated that bifeprunox showed some positive effects and a favorable adverse effect profile, though the data were limited and not of high quality (Chattopadhyay et al., 2016).

2. Neuropharmacological Profile

Research has highlighted bifeprunox's atypical antipsychotic properties, acting as a dopamine D2 receptor partial agonist and 5-HT1A receptor agonist. This unique receptor-binding profile suggests benefits in improving both positive and negative symptoms of schizophrenia, along with cognitive impairment, while inducing fewer extrapyramidal and metabolic adverse reactions (Li Hua-fang, 2009).

3. Effects on Neurotransmitter Activity

Bifeprunox has been shown to impact neurotransmitter activity, particularly affecting serotonin and dopamine neurons. Studies indicate that it reduces the firing activity of dopamine neurons and suppresses serotonin neuron firing, suggesting potential effectiveness against schizophrenia symptoms (Dahan et al., 2009).

4. Comparison with Other Antipsychotics

Comparative studies of bifeprunox with other antipsychotics like aripiprazole have demonstrated distinct pharmacological profiles. These differences are important in understanding the varied efficacy and side effect profiles of these medications in treating psychiatric disorders (Newman-Tancredi et al., 2007).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(4-phenylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-4-23(5-2)16-15-22-21(24)17(3)18-11-13-20(14-12-18)19-9-7-6-8-10-19/h6-14,17H,4-5,15-16H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLWOFJVIBEMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(C)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20867975
Record name 2-([1,1'-Biphenyl]-4-yl)-N-[2-(diethylamino)ethyl]propanamide
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URL https://comptox.epa.gov/dashboard/DTXSID20867975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bifepramide

CAS RN

70976-76-0, 71008-02-1, 71210-09-8
Record name N-[2-(Diethylamino)ethyl]-α-methyl[1,1′-biphenyl]-4-acetamide
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Record name Bifepramide [INN]
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Record name Bifepramide, (+)-
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Record name Bifepramide, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-([1,1'-Biphenyl]-4-yl)-N-[2-(diethylamino)ethyl]propanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bifepramide
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Record name BIFEPRAMIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name BIFEPRAMIDE, (-)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMD2LY2T8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BIFEPRAMIDE, (+)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/193B1BM5UL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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